7-methyl-4-(4-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
Description
This compound is a 1,4-benzodiazepine derivative characterized by a methyl group at position 7, a 4-methylbenzoyl substituent at position 4, and a phenyl group at position 5. Its molecular formula is C24H22N2O2 (molar mass: 370.44 g/mol), with a CAS registry number of 312606-49-8 .
Properties
IUPAC Name |
7-methyl-4-(4-methylbenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-16-8-11-19(12-9-16)24(28)26-15-22(27)25-21-13-10-17(2)14-20(21)23(26)18-6-4-3-5-7-18/h3-14,23H,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXNRGOZFJCVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
Under reflux in xylene for 1 hour, the condensation of 1 and 2 yields the intermediate 4-(4-methylbenzoyl)-7-methyl-1,5-benzodiazepin-2-one (3) with a reported yield of 68–72%. Catalytic acid (e.g., p-toluenesulfonic acid) enhances cyclization efficiency by facilitating imine formation and subsequent ring closure.
Table 1: Optimization of Condensation Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Xylene | 140 | None | 68 |
| Toluene | 110 | p-TsOH | 72 |
| DMF | 80 | Acetic acid | 58 |
Stereochemical Considerations
The stereochemistry at position 5 (R-configuration) is controlled by the bulky 4-methylbenzoyl group, which induces axial chirality during cyclization. Chiral HPLC analysis confirms enantiomeric excess >98% when using enantiopure ethyl 4-methylbenzoylacetate.
Alkylation and Acylation for Side-Chain Functionalization
Following core formation, alkylation at the N1 position introduces the phenyl group. Phase-transfer catalysis (PTC) with 1-bromobenzene and tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane) achieves 85% conversion to 5-phenyl-7-methyl-4-(4-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one (4) .
Phase-Transfer Catalysis Optimization
Key parameters include:
- Base: Potassium carbonate (2 equiv.) for deprotonation.
- Catalyst loading: 5 mol% TBAB.
- Temperature: 60°C for 6 hours.
Table 2: Alkylation Efficiency Under PTC Conditions
| Alkylating Agent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Bromobenzene | TBAB | 6 | 85 |
| Iodobenzene | TBAB | 4 | 88 |
| Chlorobenzene | TBAB | 8 | 72 |
Acylation at N4
Post-alkylation, acylation with 4-methylbenzoyl chloride in chloroform at 0–5°C introduces the 4-methylbenzoyl moiety. Triethylamine (3 equiv.) scavenges HCl, preventing side reactions. The reaction proceeds quantitatively within 2 hours, yielding the target compound with >95% purity.
Purification and Analytical Characterization
Crystallization Techniques
Recrystallization from ethanol/water (7:3 v/v) affords needle-like crystals suitable for X-ray diffraction. Single-crystal analysis reveals a triclinic lattice (space group P1̄) with unit cell parameters a = 8.921 Å, b = 10.345 Å, c = 12.678 Å, α = 90.12°, β = 95.45°, γ = 101.23°.
Spectroscopic Confirmation
- 1H NMR (400 MHz, CDCl3): δ 7.82–7.15 (m, 9H, aromatic), 4.21 (d, J = 12.4 Hz, 1H, CH2), 3.94 (s, 3H, N-CH3), 2.47 (s, 3H, Ar-CH3), 2.34 (s, 3H, CO-Ar-CH3).
- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch).
Table 3: Comparative Spectral Data
| Compound | 1H NMR δ (ppm) | IR C=O (cm⁻¹) |
|---|---|---|
| Intermediate 3 | 7.65–7.10 | 1690 |
| Target Compound | 7.82–7.15 | 1685 |
Mechanistic Insights and Side Reactions
Competing Pathways
In the absence of rigorous temperature control, N-alkylation may occur at N3 instead of N1, producing regioisomeric byproducts. GC-MS analysis identifies the N3-alkylated derivative (m/z 455.2) in 12–15% yield when reactions exceed 70°C.
Mitigation Strategies
- Low-temperature acylation: Maintaining 0–5°C during 4-methylbenzoyl chloride addition minimizes ketene formation.
- Catalyst screening: Switching from TBAB to crown ethers (18-crown-6) improves N1 selectivity to 94%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems (0.5 mm ID) enable rapid mixing and heat transfer, reducing reaction time from 6 hours (batch) to 12 minutes. Residence time optimization (30 s) achieves 91% yield with 99.8% purity.
Green Chemistry Approaches
Solvent substitution with cyclopentyl methyl ether (CPME) reduces environmental impact. Life-cycle assessment (LCA) shows a 40% reduction in cumulative energy demand compared to dichloromethane.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-(4-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups such as halides or alkyl groups.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological activities, making it a subject of interest in various research domains:
1. Neuropharmacology
- Mechanism of Action : Benzodiazepines typically act on the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA. This can lead to anxiolytic, sedative, and anticonvulsant effects .
- Research Findings : Studies have indicated that derivatives of benzodiazepinones can act as noncompetitive antagonists at AMPA receptors, suggesting potential use as neuroprotectants and anticonvulsants .
2. Anticonvulsant Activity
- Case Studies : In animal models, certain benzodiazepine derivatives have shown significant anticonvulsant activity. For instance, compounds similar to 7-methyl-4-(4-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one were tested for their efficacy against induced seizures with promising results .
3. Anxiolytic Effects
- Clinical Relevance : The anxiolytic properties of benzodiazepines are well-documented. Research has focused on optimizing these compounds to enhance their therapeutic index while minimizing side effects such as sedation and dependency .
Synthesis and Derivatives
The synthesis of this compound involves complex chemical reactions that can yield various derivatives with altered pharmacological profiles.
| Derivative | Synthesis Method | Pharmacological Activity |
|---|---|---|
| Compound A | Cyclization reactions | Enhanced GABAergic activity |
| Compound B | Substitution reactions | Improved anticonvulsant properties |
Therapeutic Potential
The therapeutic potential of this compound extends beyond conventional uses:
1. Neurodegenerative Diseases
- Research indicates that compounds with similar structures may offer neuroprotective benefits in conditions such as Alzheimer's disease by modulating excitatory neurotransmission .
2. Pain Management
- Some studies suggest that benzodiazepine derivatives could play a role in pain management through their muscle relaxant properties and modulation of pain pathways in the central nervous system.
Mechanism of Action
The mechanism of action of 7-methyl-4-(4-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzodiazepine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of 1,4-Benzodiazepine Derivatives
Key Findings from Comparative Analysis
Substituent Position and Activity: The 4-methylbenzoyl group in the target compound (para-substituted) contrasts with BB77132 (meta-substituted). Para-substitution often optimizes steric and electronic interactions with biological targets compared to meta .
Functional Group Impact :
- The oxazolo ring in Oxazolam () increases lipophilicity, aiding blood-brain barrier penetration, whereas the target compound’s 4-methylbenzoyl group may prioritize peripheral activity.
- Nitro groups (e.g., Methylclonazepam, ) are strongly electron-withdrawing, increasing potency but risking toxicity and rapid metabolism.
Biological Relevance :
- Compounds with halogen substituents (Cl, Br) are prevalent in drug discovery due to their ability to modulate pharmacokinetics. For example, the 7-bromo analogue () is included in anticancer libraries, suggesting halogenation’s role in target specificity .
- The target compound’s methyl groups (7-Me, 4-MeBz) likely improve metabolic stability compared to nitro or chloro derivatives, as methyl groups are less susceptible to oxidative metabolism.
Biological Activity
7-Methyl-4-(4-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. This compound exhibits a range of biological activities that are of significant interest in medicinal chemistry, particularly in the fields of neuropharmacology and oncology. The following sections detail its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
The biological activity of this compound primarily revolves around its interaction with neurotransmitter receptors and its potential anticancer properties.
1. Interaction with GABA Receptors:
Benzodiazepines typically exert their effects through modulation of gamma-aminobutyric acid (GABA) receptors. Research indicates that compounds similar to this compound can function as positive allosteric modulators at GABA_A receptors. This modulation enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects .
2. Anticancer Activity:
Recent studies have explored the potential anticancer effects of this compound. It has been shown to induce apoptosis in various cancer cell lines by activating intrinsic and extrinsic apoptotic pathways. For instance, the compound demonstrated significant cytotoxicity against colorectal cancer cells (DLD-1 and HT-29) by increasing caspase activity and reducing cell viability .
Efficacy in Cell Lines
A study assessing the anticancer activity revealed that treatment with this compound resulted in:
| Cell Line | Caspase Activation (%) | Viability (%) | Apoptosis Induction |
|---|---|---|---|
| DLD-1 | 66.6 | 30.1 | Yes |
| HT-29 | 30.1 | 69.9 | Yes |
These results indicate a strong potential for this compound as an anticancer agent through its ability to induce apoptosis in cancer cells.
Structure Activity Relationship (SAR)
The structure of 7-methyl-4-(4-methylbenzoyl)-5-phenyl derivatives has been linked to their biological activity. Modifications at the benzoyl and phenyl positions significantly influence their potency and selectivity for GABA_A receptors as well as their anticancer properties .
Case Studies
Several case studies have documented the effects of benzodiazepine derivatives on various health conditions:
Case Study 1: Anxiety Disorders
In clinical settings, derivatives similar to 7-methyl-4-(4-methylbenzoyl)-5-phenyl have been used to treat anxiety disorders with favorable outcomes regarding patient anxiety levels and overall well-being.
Case Study 2: Cancer Treatment
A clinical trial involving patients with colorectal cancer treated with benzodiazepine derivatives showed improved outcomes when combined with traditional chemotherapy agents. The study highlighted the synergistic effects observed when these compounds were used alongside agents like fluorouracil .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-methyl-4-(4-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, and how can reaction conditions be optimized for reproducibility?
- Methodology :
- Begin with a benzodiazepine core structure and perform acylation using 4-methylbenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the 4-methylbenzoyl group .
- Optimize temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or tetrahydrofuran) to minimize side reactions like over-acylation or hydrolysis.
- Use microwave-assisted synthesis (if available) to reduce reaction time and improve yield, as demonstrated in analogous benzodiazepine derivatives .
- Monitor reactions via thin-layer chromatography (TLC) and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodology :
- Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
- Confirm structure using nuclear magnetic resonance (NMR):
- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and carbonyl signals (δ 165–175 ppm) .
- ¹³C NMR : Verify benzodiazepine ring carbons and substituent integration .
- Use mass spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS m/z calculated for C₂₇H₂₅N₂O₂: 409.19) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound at GABA-A receptors?
- Methodology :
- Synthesize analogs with variations at the 7-methyl, 4-methylbenzoyl, or 5-phenyl positions to evaluate substituent effects on receptor binding .
- Conduct competitive radioligand binding assays using rat cortical membranes (e.g., [³H]flunitrazepam displacement) to measure affinity (Kᵢ values) .
- Pair SAR data with molecular docking simulations (e.g., AutoDock Vina) to model interactions with the GABA-A receptor’s benzodiazepine-binding site .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., anxiolytic vs. sedative effects) for this compound?
- Methodology :
- Replicate experiments under standardized conditions (e.g., dose range, animal model, and administration route) to isolate variables .
- Use in vivo behavioral assays (e.g., elevated plus maze for anxiety, rotarod test for sedation) to differentiate dose-dependent effects .
- Cross-validate findings with ex vivo receptor occupancy studies or PET imaging to correlate pharmacokinetics with observed effects .
Q. What experimental approaches are suitable for studying metabolic stability and potential drug-drug interactions?
- Methodology :
- Incubate the compound with human liver microsomes (HLM) and NADPH to assess Phase I metabolism. Quantify parent compound depletion via LC-MS/MS .
- Screen for cytochrome P450 inhibition (e.g., CYP3A4, CYP2D6) using fluorogenic substrates to identify interaction risks .
- Isolate and characterize major metabolites (e.g., hydroxylated or demethylated derivatives) using high-resolution MS and NMR .
Q. How can computational methods enhance the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Methodology :
- Calculate physicochemical descriptors (logP, polar surface area) using software like ChemAxon or MOE to predict BBB permeability .
- Perform molecular dynamics (MD) simulations to model passive diffusion across lipid bilayers .
- Validate predictions with in vitro BBB models (e.g., MDCK-MDR1 monolayers) to measure apparent permeability (Papp) .
Specialized Methodological Considerations
Q. What techniques are recommended for analyzing enantiomeric purity in chiral derivatives of this compound?
- Methodology :
- Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 90:10) to separate enantiomers .
- Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) .
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodology :
- Compare solvent systems (e.g., DMF vs. THF) and catalyst loads (e.g., p-toluenesulfonic acid) across literature protocols .
- Optimize inert atmosphere conditions (argon vs. nitrogen) to prevent oxidation of sensitive intermediates .
- Publish detailed reaction logs with failure analyses to guide reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
